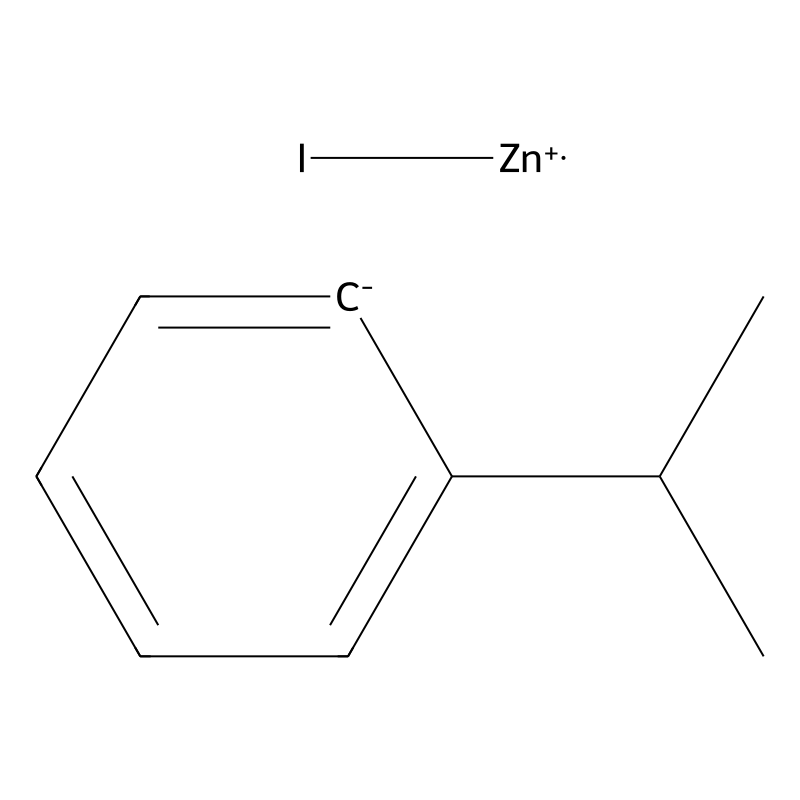

2-Iso-propylphenylzinc iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Iso-propylphenylzinc iodide is an organozinc compound characterized by the presence of a zinc atom bonded to an iso-propyl-substituted phenyl group and an iodide ion. This compound is part of a broader class of organometallic compounds that are widely studied for their unique reactivity and utility in organic synthesis. The general structure can be represented as , where the zinc atom is coordinated to both the iso-propylphenyl group and the iodide ion.

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions with electrophiles, such as carbonyl compounds, leading to the formation of alcohols.

- Cross-Coupling Reactions: It can be utilized in cross-coupling reactions, such as the Suzuki or Negishi coupling, where it reacts with aryl or vinyl halides to form biaryl compounds.

- Redox Reactions: The iodide ion can be involved in redox processes, where zinc is oxidized while iodine is reduced, forming zinc iodide.

These reactions highlight the versatility of 2-iso-propylphenylzinc iodide in synthetic organic chemistry.

The synthesis of 2-iso-propylphenylzinc iodide typically involves several steps:

- Preparation of Zinc Iodide: Zinc metal reacts with iodine to form zinc iodide through an exothermic redox reaction:This reaction can occur in various solvents, including ethanol or ether .

- Formation of Organometallic Compound: The next step involves reacting zinc iodide with iso-propylphenyl lithium or another suitable organolithium reagent. This reaction forms 2-iso-propylphenylzinc iodide:

- Purification: The resulting compound can be purified through standard techniques such as distillation or chromatography.

2-Iso-propylphenylzinc iodide finds utility in various applications within organic synthesis:

- Synthetic Intermediates: It serves as a key intermediate for synthesizing complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

- Catalysis: The compound may act as a catalyst or co-catalyst in various organic transformations, enhancing reaction efficiency and selectivity.

- Material Science: Potential applications include the development of new materials through polymerization reactions involving organozinc species.

Interaction studies involving 2-iso-propylphenylzinc iodide primarily focus on its reactivity with electrophiles and other nucleophiles. These studies help elucidate its role in synthetic pathways and its potential interactions with biological systems.

Research into its interactions with various substrates can provide insights into optimizing reaction conditions and enhancing yields in synthetic processes.

Several compounds share structural or functional similarities with 2-iso-propylphenylzinc iodide. Below are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenylzinc bromide | Organozinc | Used in similar coupling reactions; bromine instead of iodine. |

| Benzylzinc chloride | Organozinc | Commonly used in nucleophilic substitutions; chloride ion as leaving group. |

| 4-Methylphenylzinc iodide | Organozinc | Similar reactivity; methyl substitution affects sterics and electronics. |

| 1-Naphthylzinc bromide | Organozinc | Larger aromatic system; influences reactivity patterns in coupling reactions. |

Uniqueness of 2-Iso-propylphenylzinc Iodide

The uniqueness of 2-iso-propylphenylzinc iodide lies in its specific iso-propyl substitution on the phenyl ring, which provides steric hindrance that can influence its reactivity compared to other similar compounds. This steric effect can enhance selectivity in cross-coupling reactions and provide distinct pathways for organic transformations not available to less hindered analogs.